![molecular formula C20H23N3O4S B2378106 N-[3-[2-(2-methoxyacetyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide CAS No. 851719-32-9](/img/structure/B2378106.png)
N-[3-[2-(2-methoxyacetyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-[2-(2-methoxyacetyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide is a complex organic compound, often explored for its diverse chemical properties and potential applications in various fields such as medicine and industry. Its structure comprises a methanesulfonamide group attached to a phenyl ring that is further substituted with a dihydropyrazolyl moiety, making it a compound of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[2-(2-methoxyacetyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide typically involves multi-step organic reactions. Key steps may include the formation of the pyrazole ring, functionalization of the phenyl group, and subsequent attachment of the methanesulfonamide.
Example Reaction Sequence:
Pyrazole Formation: : Cyclization reaction involving 2-(2-methylphenyl)hydrazine with ethyl acetoacetate under acidic conditions to form 3-(2-methylphenyl)-3,4-dihydropyrazole.
Phenyl Ring Functionalization: : Introduction of the methoxyacetyl group through electrophilic aromatic substitution.
Sulfonamide Introduction: : Final attachment of the methanesulfonamide group using sulfonamide precursors under controlled temperature and pH.
Industrial Production Methods
In industrial settings, the synthesis is scaled up using batch or continuous flow reactors to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and catalyst concentration are optimized to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes
N-[3-[2-(2-methoxyacetyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide undergoes various chemical reactions including:
Oxidation: : Typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Can be reduced using agents such as sodium borohydride.
Substitution: : Electrophilic and nucleophilic substitution reactions at the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate
Reducing Agents: : Sodium borohydride, lithium aluminum hydride
Catalysts: : Acidic or basic catalysts for facilitating substitution reactions
Major Products Formed
Oxidation or reduction of the compound primarily leads to the formation of derivatives with altered functional groups on the phenyl or pyrazole rings, potentially modifying its biological activity.
Applications De Recherche Scientifique
N-[3-[2-(2-methoxyacetyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide has shown promise in various scientific research applications:
Chemistry: : Studied for its unique chemical properties and reactions.
Biology: : Potential inhibitor of specific enzymes due to its complex structure.
Medicine: : Investigated for anti-inflammatory and analgesic properties.
Industry: : Potential use in material science for developing novel compounds with specific functional properties.
Mécanisme D'action
The mechanism by which this compound exerts its effects is closely related to its interaction with molecular targets such as enzymes and receptors. It may bind to active sites, altering the conformation and activity of the target proteins, thereby modulating biological pathways.
Molecular Targets: : Enzymes involved in inflammatory pathways, receptors mediating pain response.
Pathways Involved: : Modulation of inflammatory and pain signaling pathways.
Comparaison Avec Des Composés Similaires
N-[3-[2-(2-methoxyacetyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide stands out due to its unique combination of functional groups which confer distinct chemical and biological properties.
Similar Compounds
N-[3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanesulfonamide: : Different aromatic substitution leading to altered biological activity.
N-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanesulfonamide: : Similar structure with variations in the phenyl ring substitution pattern.
Propriétés
IUPAC Name |
N-[3-[2-(2-methoxyacetyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-14-7-4-5-10-17(14)19-12-18(21-23(19)20(24)13-27-2)15-8-6-9-16(11-15)22-28(3,25)26/h4-11,19,22H,12-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMUIVFSFMFJBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC(=NN2C(=O)COC)C3=CC(=CC=C3)NS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
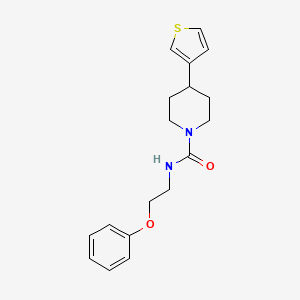
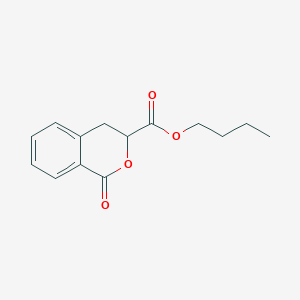
![N-(1-cyanocyclobutyl)-2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]propanamide](/img/structure/B2378026.png)

![2,3-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2378028.png)
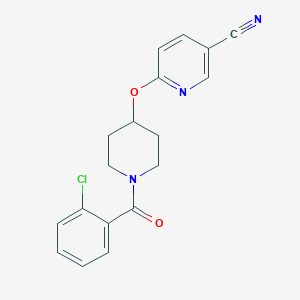
![4-tert-butyl-2-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl ethyl ether](/img/structure/B2378032.png)
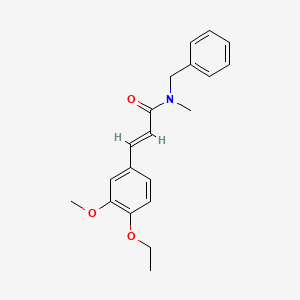
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2378039.png)
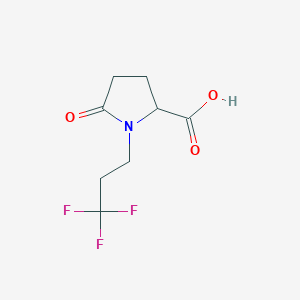
![exo-cis-(+/-)-1-(Benzylamido-methyl-3-nitro)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride](/img/structure/B2378041.png)
![2-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B2378042.png)
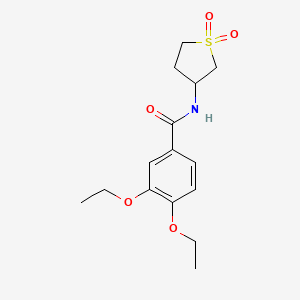
![N-{4-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-11-yl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2378045.png)
